tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
The synthesis of tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate involves several steps. One common method includes the functionalization of the bicyclo[1.1.1]pentane core. This can be achieved through chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic displacement reactions . The reaction conditions typically involve the use of tert-butyl groups and various reagents to achieve the desired substitution on the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
Tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butoxyl radicals for hydrogen atom abstraction and other nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the bicyclo[1.1.1]pentane core .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the unique properties of the bicyclo[1.1.1]pentane core make it a valuable scaffold for drug discovery, particularly in the development of anticancer, antibiotic, antiviral, and antiparasitic drugs . In industry, it is used in the development of materials with enhanced properties, such as increased rigidity and stability .
Mechanism of Action
The mechanism of action of tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for specific targets, leading to increased potency and efficacy . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-({bicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can be compared to other compounds with similar structures, such as tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methylcarbamate and tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate . These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and specific applications. The unique properties of this compound, such as its azetidine-1-carboxylate group, make it distinct and valuable for specific research and industrial applications .
Properties
CAS No. |
2680542-28-1 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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